D-Tryptophan1,1-DimethylethylEsterHydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophan1,1-DimethylethylEsterHydrochloride typically involves the esterification of D-Tryptophan with tert-butyl alcohol in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Anhydrous conditions are preferred.
Catalyst: Acidic catalysts like hydrochloric acid.
Temperature: Controlled temperatures to avoid decomposition.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant volumes.
Purification: Techniques like crystallization and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: D-Tryptophan1,1-DimethylethylEsterHydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions to form amines.
Substitution: Nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
D-Tryptophan1,1-DimethylethylEsterHydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of D-Tryptophan1,1-DimethylethylEsterHydrochloride involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in amino acid metabolism.
Pathways: Participates in pathways related to protein synthesis and neurotransmitter production.
Comparison with Similar Compounds
L-Tryptophan: An essential amino acid with similar structure but different stereochemistry.
D-Tryptophan: The parent compound without the ester group.
Tryptophan Methyl Ester: Another ester derivative with a different alkyl group.
Uniqueness: D-Tryptophan1,1-DimethylethylEsterHydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other tryptophan derivatives .
Properties
Molecular Formula |
C15H21ClN2O2 |
---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H |
InChI Key |
MEBSYCWJZVVILK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
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